molecular formula C11H21NO3 B8147578 9-Acetamidononanoic acid

9-Acetamidononanoic acid

Cat. No. B8147578
M. Wt: 215.29 g/mol
InChI Key: ZQNGEIHJBWPNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Acetamidononanoic acid is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Acetamidononanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Acetamidononanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used as a tool for studying the structure, activity, and inhibition of glycoproteins and glycoconjugates (Martin, Witte, & Wong, 1998).

  • This compound inhibits the 9-O-acetylsialic acid esterase from influenza C virus, aiding in the X-ray structure determination of the esterase (Fitz, Rosenthal, & Chi‐Huey Wong, 1996).

  • It serves as a key intermediate in the stereoselective synthesis of dihydrocorynantheol from indole-3-acetic acid (Deiters & Martin, 2002).

  • As a synthetic sialic acid analogue, it binds to influenza C virus receptors but does not infect them, making it a potential chemotherapeutic agent (Brossmer, Isecke, & Herrler, 1993).

  • 9-N-acetyl sialic acids with a stable 9-N-acetyl group are useful for studying biological phenomena like microbe-host interactions, complement action, immune response regulation, cellular apoptosis, and tumor immunology (Khedri et al., 2017).

  • Compounds containing 9-Acetamidononanoic acid show potent xanthine oxidase inhibition and antioxidant properties (Ranganatha et al., 2014).

  • It is also identified as a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist with anticonvulsant and anxiolytic properties (Monn et al., 1997).

  • This acid can be used as a nontoxic medicinal scaffold for skin pigmentation and related disorders (Butt et al., 2019).

  • 9-N-acetylated Neu5Ac is used as a stable mimic to study the biochemical role of 9-O-acetylated Neu5Ac in sialoglycans (Li et al., 2020).

  • 9-Oxoxanthene-4-acetic acids are potential antitumor agents, with 5-substituted acids showing enhanced potency against mouse colon adenocarcinoma 38 in vivo (Atwell, Rewcastle, Baguley, & Denny, 1990).

properties

IUPAC Name

9-acetamidononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(13)12-9-7-5-3-2-4-6-8-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNGEIHJBWPNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Acetamidononanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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